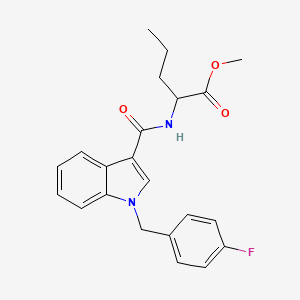
Mep-fubica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MEP-FUBICA involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxylic acid to form an intermediate, which is then reacted with methyl norvalinate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and precise control of reaction conditions would be essential for consistent and high-yield production.
化学反应分析
Types of Reactions
MEP-FUBICA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
科学研究应用
MEP-FUBICA is primarily used in scientific research as an analytical reference standard. Its applications include:
Chemistry: Used in the study of synthetic cannabinoids and their chemical properties.
Medicine: Research into its potential therapeutic effects and toxicological properties.
作用机制
The exact mechanism of action of MEP-FUBICA is not well understood. as a synthetic cannabinoid, it is likely to interact with cannabinoid receptors in the body, such as CB1 and CB2 receptors. These interactions can influence various physiological processes, including pain perception, mood, and appetite .
相似化合物的比较
Similar Compounds
MMB-FUBICA: An isomer of MEP-FUBICA with similar chemical properties.
ADB-FUBIATA: Another synthetic cannabinoid with a different chemical structure but similar applications.
AFUBIATA: A synthetic cannabinoid with a different linker structure
Uniqueness
This compound is unique due to its specific chemical structure, which includes a 4-fluorobenzyl group and an indole-3-carboxamido moiety. This structure differentiates it from other synthetic cannabinoids and may result in distinct chemical and biological properties .
属性
分子式 |
C22H23FN2O3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26) |
InChI 键 |
NJKBTNATMCPTGH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















